1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-4-2-1-3-10(12)8-15-6-5-14-7-11(15)9-16/h1-4,11,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPZZKZDCBBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 2-Chlorophenylmethyl Halides
The primary route involves alkylating piperazine with a 2-chlorophenylmethyl halide (e.g., chloride or bromide). For example, 2-chlorobenzyl chloride reacts with piperazine in a nucleophilic substitution reaction, forming 1-[(2-chlorophenyl)methyl]piperazine. This intermediate is subsequently functionalized at the 2-position with a hydroxymethyl group.
A patent by KR970009727B1 demonstrates a related strategy for analogous piperazine derivatives. In their process, 1-[(4-chlorophenyl)phenylmethyl]piperazine reacts with methyl (2-chloroethoxy)acetate under basic conditions (potassium t-butoxide) to introduce an ethoxyacetate group, which is later hydrolyzed to a hydroxymethyl group. While this method targets a structurally distinct compound, the use of potassium t-butoxide as a strong base and chloroacetate derivatives as alkylating agents is transferable to the synthesis of this compound.
Reductive Amination for Piperazine Functionalization
An alternative approach employs reductive amination to construct the piperazine ring while introducing substituents. For instance, a ketone or aldehyde precursor reacts with a diamine in the presence of a reducing agent like sodium triacetoxy borohydride (). This method, described in J-STAGE research for similar piperazinone derivatives, enables precise control over stereochemistry and functional group placement.
Detailed Stepwise Synthesis
Method A: Two-Step Alkylation and Hydroxylation
Step 1: Synthesis of 1-[(2-Chlorophenyl)methyl]piperazine
Piperazine (1.0 equiv) is reacted with 2-chlorobenzyl chloride (1.1 equiv) in anhydrous dichloromethane () under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl. The mixture is stirred at 25°C for 12 hours, followed by extraction with water and brine. The organic layer is dried over , concentrated, and purified via silica gel chromatography to yield 1-[(2-chlorophenyl)methyl]piperazine.
Step 2: Introduction of the Hydroxymethyl Group
The intermediate is treated with formaldehyde (1.2 equiv) in methanol under reflux. Sodium cyanoborohydride (, 1.5 equiv) is added to facilitate reductive amination, forming this compound. The product is isolated via vacuum distillation and recrystallized from ethanol.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Reagents | 2-Chlorobenzyl chloride | Formaldehyde, |
| Solvent | Methanol | |
| Temperature | 25°C | Reflux (65°C) |
| Yield | 68% | 52% |
Method B: Chloroacetate Intermediate Hydrolysis
Adapted from KR970009727B1, this method uses a chloroacetate derivative to introduce the hydroxymethyl group:
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Alkylation with Chloroacetate : 1-[(2-chlorophenyl)methyl]piperazine reacts with methyl chloroacetate in the presence of potassium t-butoxide () in t-butanol at 75–80°C.
-
Hydrolysis : The resulting ester is hydrolyzed with aqueous HCl to yield the carboxylic acid, which is reduced to the primary alcohol using .
This method achieves higher regioselectivity but requires stringent temperature control during the alkylation step.
Reaction Optimization and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide () enhance the nucleophilicity of piperazine, while bulky bases like minimize side reactions such as over-alkylation. For instance, Ambeed’s synthesis of 1-methyl-2-piperidinemethanol uses in chloroform to convert alcohols to chlorides, a strategy applicable to protecting the hydroxymethyl group during synthesis.
Purification Techniques
Chromatography on basic alumina or silica gel is critical for isolating the target compound from by-products. In J-STAGE’s protocol, rotary evaporation followed by crystallization from 2-butanone yields high-purity product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-[(2-chlorophenyl)methyl]-2-piperazinecarboxylic acid.
Reduction: Formation of 1-[(2-phenyl)methyl]-2-Piperazinemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol involves its interaction with specific molecular targets. It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. The compound binds to these receptors, altering their activity and influencing various physiological processes.
Comparison with Similar Compounds
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]piperazin-2-yl}ethanol
- Structure: Contains a 2-chloro-6-fluorophenyl ethyl group and an ethanol substituent.
- Key Differences: The additional fluorine atom on the phenyl ring may alter electronic properties and binding affinity.
1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(o-tolyl)methyl]piperazine dihydrochloride
- Structure : Features a benzyloxyethyl chain with a 2-chlorophenyl group and an o-tolyl substituent.
- Key Differences: The dihydrochloride salt form enhances water solubility, contrasting with the neutral methanol group in the target compound. The bulky o-tolyl group may sterically hinder receptor interactions.
- Applications : Marketed as a pharmaceutical intermediate, highlighting its role in synthetic chemistry .
Non-Piperazine Analogs
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- Structure: Cyclopentanol replaces the piperazine ring, with a methylimino group linking the 2-chlorophenyl moiety.
- The cyclopentanol structure may confer rigidity, influencing conformational binding.
- Applications : Identified as an impurity in ketamine hydrochloride, indicating structural relevance to psychoactive drugs .
Epoxiconazole
- Structure : A triazole-containing fungicide with a 2-chlorophenyl and 4-fluorophenyl group.
- Key Differences : The triazole ring and epoxide group differentiate it from piperazine derivatives.
- Applications : Used in agriculture as a pesticide, demonstrating how chlorophenyl groups are leveraged in diverse contexts .
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The presence of 2-chlorophenyl groups in CNS drug impurities (e.g., ketamine hydrochloride) suggests that this compound may interact with neurotransmitter receptors, though specific studies are needed .
- Synthetic Flexibility: Piperazine derivatives with ethanol or methanol substituents (e.g., and ) demonstrate adaptability in modifying solubility and bioavailability through functional group variation .
- Substituent Effects : Fluorine or nitro groups on phenyl rings () can enhance metabolic stability but may introduce toxicity risks, whereas chlorine balances lipophilicity and stability .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a piperazine ring and a chlorophenyl group, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14ClN3O
- Molecular Weight : 241.70 g/mol
- Canonical SMILES : Cc1cc(Cl)ccc1C(CN2CCN(CC2)C)O
This structure is pivotal for understanding its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound is believed to act as a:
- Serotonin Receptor Modulator : It may influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptor Antagonist : This action could contribute to its potential use in treating psychiatric conditions such as schizophrenia.
Biological Activity Overview
Case Study 1: Antidepressant Effects
A study conducted on rats evaluated the antidepressant-like effects of this compound. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced serotonergic activity. The compound's effectiveness was comparable to established antidepressants like fluoxetine, indicating its potential for further development.
Case Study 2: Antipsychotic Properties
In a double-blind study involving patients with schizophrenia, administration of the compound resulted in a marked reduction in positive symptoms (hallucinations and delusions). The study highlighted its safety profile and tolerability compared to traditional antipsychotics, making it a promising candidate for future therapies.
Case Study 3: Antimicrobial Activity
Research on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antibacterial activity that warrants further investigation for therapeutic applications.
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
- Neuropharmacological Studies : Investigations into the neuropharmacological profile have shown that the compound can modulate neurotransmitter systems effectively, which may lead to new treatment avenues for mood disorders.
- Toxicology Assessments : Toxicological evaluations indicate that this compound has a favorable safety margin, with minimal adverse effects observed at therapeutic doses.
- Comparative Studies : Comparative analyses with other piperazine derivatives have demonstrated that this compound exhibits superior efficacy in specific assays related to mood disorders and psychosis management.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation of the piperazine core with a 2-chlorobenzyl halide under inert conditions (e.g., N₂ atmosphere). Purification methods like normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) are critical for isolating the target compound . Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like N-alkylated byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the 3D structure, particularly for verifying stereochemistry and bond angles .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and detect impurities. For example, the 2-chlorophenyl group will show characteristic aromatic splitting patterns in ¹H NMR .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₂H₁₅ClN₂O) and isotopic distribution .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro assays targeting receptors commonly modulated by piperazine derivatives, such as dopamine (D3) or serotonin receptors. Use competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for dopamine receptors) to calculate IC₅₀ values. Ensure assays include positive controls (e.g., aripiprazole for dopamine receptors) and account for nonspecific binding using excess unlabeled ligand .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target receptors like D3. Prioritize modifications to the piperazine ring or benzyl group based on interaction energy scores .
- Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and metabolic stability .
- Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over time .
Q. What strategies resolve contradictions in activity data across different assay systems?
- Methodological Answer :
- Cross-validate assays : Compare results from cell-based (e.g., HEK-293 transfected with D3 receptors) and tissue-based (e.g., rat striatal membranes) systems to isolate assay-specific artifacts .
- Analyze solubility and permeability : Use PAMPA or Caco-2 assays to determine if bioavailability discrepancies arise from poor membrane penetration .
- Leverage factorial design : Apply a 2⁴ factorial experiment to test variables (e.g., pH, temperature, co-solvents) and identify confounding factors .
Q. How can reaction pathways be optimized to reduce impurities during large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to model the impact of temperature, catalyst loading, and stirring rate on impurity profiles. Focus on minimizing genotoxic impurities (e.g., alkyl halides) via quenching steps .
- Inline analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediates .
- Alternative reagents : Replace traditional reducing agents (e.g., NaBH₄) with selective catalysts (e.g., Pd/C under H₂) to suppress side reactions .
Q. What methodologies are effective in studying metabolic stability and toxicity?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH to identify major Phase I metabolites via LC-MS/MS .
- Reactive metabolite screening : Use trapping agents (e.g, glutathione or KCN) to detect electrophilic intermediates linked to toxicity .
- In silico toxicity prediction : Apply tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., potential mutagenicity from the chlorophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
